molecular formula C16H13FO B8445370 7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8445370
M. Wt: 240.27 g/mol
InChI Key: IEHUFZUQQXAQNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C16H13FO and its molecular weight is 240.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C16H13FO

Molecular Weight

240.27 g/mol

IUPAC Name

7-(3-fluorophenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C16H13FO/c17-14-5-1-4-12(9-14)13-8-7-11-3-2-6-16(18)15(11)10-13/h1,4-5,7-10H,2-3,6H2

InChI Key

IEHUFZUQQXAQNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)C3=CC(=CC=C3)F)C(=O)C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cesium carbonate (869 mg, 2.67 mmol) was added to a solution of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (300 mg, 1.33 mmol), (3-fluorophenyl) boronic acid (372 mg, 2.67 mmol) and toluene (20 mL) in a 50 mL Schlenk tube. A nitrogen atmosphere was established by evacuating and refilling with nitrogen (3×), then tetrakis(triphenylphosphine)palladium (0) (15 mg, 0.013 mmol) was added to the reaction. The flask was sealed and heated in a 80° C. oil bath overnight. The resulting mixture was cooled to room temperature. The reaction was then diluted with ethyl acetate and filtered through celite. Ethyl acetate (30 mL) was used to wash the flask and the combined organic filtrate was concentrated. The resulting crude residue was purified on a Teledyne-Isco Combiflash machine (40 g column, hexanes→100% ethyl acetate/hexanes, gradient), to afford 174 mg (54%) of 7-(3-fluorophenyl)-3,4-dihydronaphthalen-1(2H)-one.
Quantity
869 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.